

3-Fluoropyridine CAS number and properties

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Compound of Interest		
Compound Name:	3-Fluoropyridine	
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An In-depth Technical Guide to **3-Fluoropyridine**

CAS Number: 372-47-4[1][2][3]

This technical guide provides a comprehensive overview of **3-Fluoropyridine**, a key building block in medicinal chemistry and organic synthesis.[4][5] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

3-Fluoropyridine is a clear, colorless to yellow liquid at room temperature.[2][4] It is a fluorinated pyridine derivative with notable alkalinity.[4] The introduction of a fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making **3-Fluoropyridine** a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6][7]



Property	Value
Molecular Formula	C5H4FN[1][2][3]
Molecular Weight	97.09 g/mol [1][2][3]
Appearance	Clear yellow liquid[1][2][8][9]
Boiling Point	107-108 °C (at 760 mmHg)[2][8]
Melting Point	-51 °C[6] (decomposes at 251-254°C[1][2])
Density	1.13 g/mL at 25 °C[2][10]
Refractive Index (n20/D)	1.472[2][10]
Flash Point	13 °C (55.4 °F)[8][10]
рКа	2.97 (+1) at 25°C[2]
Solubility	Soluble in water and miscible with many organic solvents like ethanol, ether, and acetone.[6][9]
Vapor Pressure	3.6 kPa at 25 °C[6]

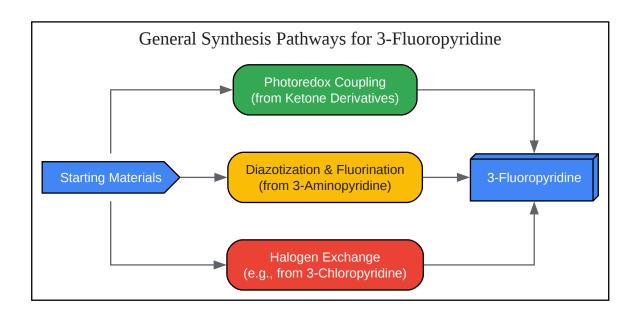
Synthesis of 3-Fluoropyridine

The synthesis of **3-Fluoropyridine** primarily involves the introduction of a fluorine atom onto the pyridine ring. Common laboratory and industrial methods include:

- Halogen Exchange Reactions: This method involves replacing a chlorine or bromine atom at
 the 3-position of a pyridine ring with fluorine.[5] Fluoride sources such as potassium fluoride
 (KF) or cesium fluoride (CsF) are used, often with the aid of phase-transfer catalysts.[5] For
 instance, the reaction of 3-chloropyridine with a combination of CsF and HF has been shown
 to produce 3-fluoropyridine, although in low yields.[2][11]
- Diazotization and Fluorination (Balz-Schiemann Reaction): This classic method involves the
 conversion of a 3-aminopyridine derivative into a diazonium salt, which is then decomposed
 in the presence of a fluoride source to yield 3-fluoropyridine.[5][12]



Photoredox-Mediated Coupling: A more recent method describes the synthesis of diversely substituted 3-fluoropyridines from two ketone components.[12][13] This reaction involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate.[12][13]



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General synthesis pathways for **3-Fluoropyridine**.

Reactivity and Applications in Drug Development

Due to the presence of the electronegative fluorine atom, **3-Fluoropyridine** can participate in various organic reactions, including nucleophilic and electrophilic substitutions.[4] It is a crucial intermediate in the pharmaceutical and agrochemical industries.[5]

- Pharmaceutical Intermediates: The incorporation of fluorine into drug molecules can significantly enhance their efficacy, metabolic stability, lipophilicity, and binding affinity.[5] 3-Fluoropyridine is a key building block for numerous Active Pharmaceutical Ingredients (APIs) targeting central nervous system disorders, inflammatory conditions, and cancer.[5] It has been used in the synthesis of novel pyridine-based enzyme inhibitors.[4]
- Agrochemicals: In the development of pesticides, herbicides, and fungicides, 3 Fluoropyridine helps create compounds with improved biological activity and target

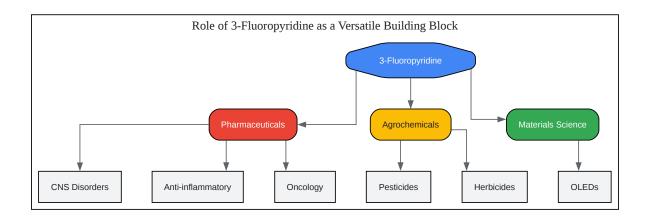


specificity.[5][6]

 Materials Science: It is also used in the synthesis of functional materials, such as polymer materials with special electrical and optical properties for use in Organic Light Emitting Diodes (OLEDs).[6]

The reactivity of **3-Fluoropyridine** includes:

- Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
 [4]
- Oxidation: It can be oxidized to the corresponding N-oxides, which can then be used to synthesize 3-halo-2-pyridones.[2][10]
- Deprotonation: Studies have been conducted on the deprotonation of 3-fluoropyridine using reagents like Bu3MgLi.[2][10]



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Applications of **3-Fluoropyridine**.

Experimental Protocols



Nickel-Catalyzed Coupling Reaction[4]

This protocol describes a nickel-catalyzed cross-coupling reaction involving an aryl fluoride, such as **3-Fluoropyridine**.

Materials:

- Aryl fluoride (e.g., **3-Fluoropyridine**) (0.5 mmol)
- Nickel catalyst Ni(PCy3)2Cl2 (34.6 mg, 0.05 mmol)
- N-Methyl-2-pyrrolidone (NMP) (1.5 mL + 1.0 mL)
- Organozinc reagent RZnCl (0.5 M in THF, 1.5 mL + 1.0 mL)
- Water
- Acetic acid
- Ether
- Anhydrous Na2SO4
- Schlenk tube

Procedure:

- To a Schlenk tube, add the aryl fluoride (0.5 mmol), nickel catalyst (34.6 mg, 0.05 mmol), and NMP (1.5 mL).
- Add the organozinc reagent (1.5 mL, 0.5 M in THF, 1.5 mmol) to the resulting solution.
- Heat the reaction mixture to 100 °C (bath temperature) and stir for 10 hours.
- Add an additional 1 mL of NMP and 1 mL of the organozinc reagent to the reaction mixture.
- Continue stirring at 100 °C for another 10 hours.

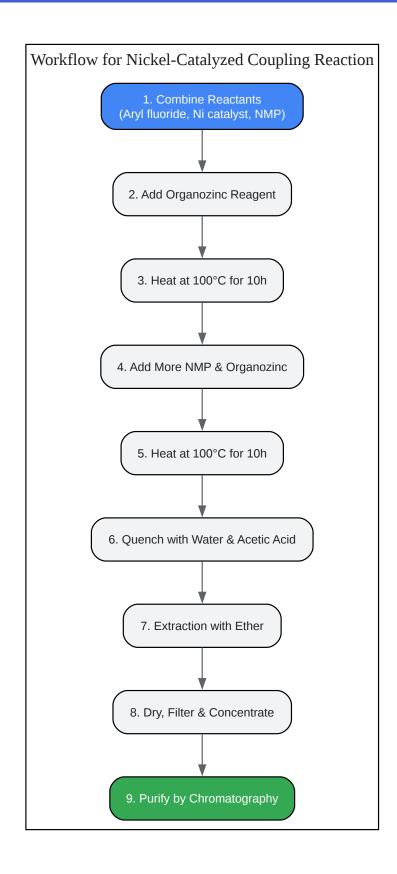






- After the reaction is complete, cool the mixture and add water (10 mL) and a few drops of acetic acid.
- Extract the mixture three times with ether (3 x 10 mL).
- Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum.
- Purify the residue by silica gel column chromatography to obtain the target product.





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Experimental workflow for a coupling reaction.



Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via Nucleophilic Aromatic Substitution[7]

This protocol details the synthesis of a **3-fluoropyridine** derivative through the substitution of a nitro group.

Materials:

- Methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol)
- Cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents)
- Dry Dimethyl sulfoxide (DMSO) (6 mL)
- Nitrogen (N2) atmosphere
- · Distilled water
- Ethyl acetate (EtOAc)
- Pentane

Procedure:

- Add methyl 3-nitropyridine-4-carboxylate (120 mg) and CsF (517 mg) to dry DMSO (6 mL) under a nitrogen atmosphere.
- Heat the reaction mixture at 120 °C for 90 minutes. Monitor the reaction progress by TLC (4:1 EtOAc/pentane).
- Once the conversion is complete, add distilled water (20 mL) to the reaction mixture.
- Extract the aqueous mixture with EtOAc (3 x 20 mL).
- Combine the organic extracts and concentrate them in vacuo.
- Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield the oily product, methyl **3-fluoropyridine**-4-carboxylate.



Safety and Handling

- **3-Fluoropyridine** is a highly flammable liquid and vapor and causes skin and serious eye irritation.[1][14] It may also cause respiratory irritation.[8]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[6][8][15] The storage area should be a flammables area.[1][8]
- Handling: Handle in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8] Avoid breathing vapors.[8] Use non-sparking tools and take precautionary measures against static discharge.[8][15] All metal parts of the equipment must be grounded.[8]
- Fire Fighting: In case of fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][16] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8][9]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[8][14]

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